
2-Methylpropylaluminum(2+);dichloride
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Description
2-Methylpropylaluminum(2+);dichloride is an organoaluminum compound characterized by a methylpropyl ligand and a dichloride group. Organoaluminum compounds are widely used as catalysts in polymerization, alkylation, and other industrial processes due to their Lewis acidity and reactivity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of organometallic dichlorides. Key comparisons include:
Key Observations :
- Metal Center : Aluminum-based dichlorides (e.g., this compound) exhibit stronger Lewis acidity compared to rare-earth (Er, La) or transition metal (Zr) analogs, making them more reactive in alkylation reactions .
- Applications : Aluminum dichlorides are preferred in Ziegler-Natta polymerization, while zirconium and rare-earth analogs dominate in stereospecific polymer synthesis .
Reactivity and Stability
- Hydrolysis Sensitivity : Aluminum dichlorides react violently with water, unlike zirconium trichlorides, which exhibit moderated hydrolysis due to stronger metal-chloride bonds .
- Thermal Stability : Rare-earth dichlorides (e.g., Er, La) decompose at higher temperatures (>300°C) compared to aluminum analogs (<200°C) .
- Compatibility : Aluminum dichlorides are incompatible with oxidizing agents (e.g., perchlorates, nitric acid), similar to dimethylamine’s incompatibility with halogens and acids .
Toxicity and Handling
- Toxicity: Nickel dichloride (NiCl₂) and other transition metal dichlorides are classified as carcinogenic (e.g., Nickel chloride: CAS 7718-54-9 ), whereas aluminum dichlorides primarily pose acute toxicity risks (e.g., respiratory irritation) .
- Storage : Aluminum dichlorides require inert atmospheres (e.g., argon) to prevent oxidation, akin to dimethylamine’s storage protocols to avoid reactive hazards .
Research Findings and Limitations
- Synthetic Challenges : Suzuki coupling reactions for dichloride derivatives (e.g., compounds 9a–d) yield ≤60% efficiency, suggesting similar limitations for this compound synthesis .
- Analytical Gaps: Toxicological data for many organoaluminum dichlorides remain sparse, as noted for (2S)-2,5-Diaminopentanamide dihydrochloride .
- Industrial Relevance : Aluminum dichlorides are critical in producing polyolefins, but zirconium analogs dominate in high-precision catalytic systems due to superior stereochemical control .
Properties
Molecular Formula |
C4H9AlCl2 |
---|---|
Molecular Weight |
155.00 g/mol |
IUPAC Name |
2-methylpropylaluminum(2+);dichloride |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-4(2)3;;;/h4H,1H2,2-3H3;;2*1H/q;+2;;/p-2 |
InChI Key |
NMVXHZSPDTXJSJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C[Al+2].[Cl-].[Cl-] |
Origin of Product |
United States |
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